4-Chloro-2-methoxybenzenesulfonamide
Overview
Description
Scientific Research Applications
- Field : Medicinal Chemistry
- Application : 4-Chloro-2-methoxybenzenesulfonamide is used in the synthesis of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates .
- Method : The compound is synthesized beginning with substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate to afford substituted phenoxy acetic acids. These acids and ethanolamine are then subjected to microwave irradiation .
- Results : The synthesized compounds are studied for their utilization as drugs and their biological effects .
- Field : Organic Chemistry
- Application : 4-Methoxybenzenesulfonamide, which is structurally similar to 4-Chloro-2-methoxybenzenesulfonamide, is used in the preparation of S, S -dimethyl- N - p -methoxybenzenesulfonylsulfilimine .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : The synthesized compound is used as a ligand to generate novel bis-tetrahydrofuran–based human immunodeficiency virus (HIV) protease inhibitor .
Pharmacological Activities
Synthesis of Biologically Active Substances
- Field : Organic Chemistry
- Application : 4-Methoxybenzenesulfonamide, which is structurally similar to 4-Chloro-2-methoxybenzenesulfonamide, may be used in the preparation of S, S -dimethyl- N - p -methoxybenzenesulfonylsulfilimine .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : The synthesized compound is used as a ligand to generate novel bis-tetrahydrofuran–based human immunodeficiency virus (HIV) protease inhibitor .
- Field : Medicinal Chemistry
- Application : A series of phenoxy oxazolines are synthesized beginning with substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate .
- Method : The substituted phenols and chloro acetic acid are subjected to microwave irradiation to afford substituted phenoxy acetic acids .
- Results : The synthesized phenoxy oxazolines are studied for their potential therapeutic applications .
Preparation of S, S -dimethyl- N - p -methoxybenzenesulfonylsulfilimine
Synthesis of Phenoxy Oxazolines
- Field : Organic Chemistry
- Application : The Friedel-Crafts alkylation is a reaction that introduces an alkyl group onto the benzene ring . While the specific use of 4-Chloro-2-methoxybenzenesulfonamide is not mentioned, it’s possible that similar compounds could be used in this type of reaction .
- Method : The reaction is carried out by treating an aromatic compound with an alkyl chloride, RCl, in the presence of AlCl3 to generate a carbocation electrophile, R+ .
- Results : The reaction often results in multiple substitutions on the benzene ring .
- Field : Medicinal Chemistry
- Application : A series of phenoxy oxazolines are synthesized beginning with substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate .
- Method : The substituted phenols and chloro acetic acid are subjected to microwave irradiation to afford substituted phenoxy acetic acids .
- Results : The synthesized phenoxy oxazolines are studied for their potential therapeutic applications .
Friedel-Crafts Alkylation
Preparation of Biologically Active Substances
properties
IUPAC Name |
4-chloro-2-methoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVAHGNYNOAZDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methoxybenzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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